molecular formula C11H11N3O B8173412 2-Methoxy-3-(pyrimidin-5-yl)aniline

2-Methoxy-3-(pyrimidin-5-yl)aniline

Cat. No.: B8173412
M. Wt: 201.22 g/mol
InChI Key: MHICXLVVZKRWIP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Methoxy-3-(pyrimidin-5-yl)aniline (C₁₁H₁₁N₃O, MW 201.23 g/mol) is an aromatic amine featuring a pyrimidine ring substituted at the 5-position and a methoxy group at the 2-position of the aniline backbone . This compound is cataloged under MDL number MFCD33023931 and is available at 95% purity for research applications .

Properties

IUPAC Name

2-methoxy-3-pyrimidin-5-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-9(3-2-4-10(11)12)8-5-13-7-14-6-8/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHICXLVVZKRWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(pyrimidin-5-yl)aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-3-(pyrimidin-5-yl)aniline may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(pyrimidin-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-3-(pyrimidin-5-yl)benzaldehyde, while reduction of a nitro group can produce 2-methoxy-3-(pyrimidin-5-yl)aniline.

Scientific Research Applications

2-Methoxy-3-(pyrimidin-5-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(pyrimidin-5-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The methoxy and pyrimidin-5-yl groups play crucial roles in binding to these targets and influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 2-Methoxy-3-(pyrimidin-5-yl)aniline include derivatives with variations in substituents, heterocyclic systems, or backbone modifications. Key comparisons are outlined below:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications References
4-Methyl-3-(pyrimidin-5-yl)aniline C₁₁H₁₁N₃ 185.22 Methyl at 4-position (vs. methoxy at 2-position)
4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline C₁₇H₂₁N₅O 311.39 Morpholinyl-ethyl chain at pyrimidine
N-(Pyridin-3-ylmethyl)-4-(5-(pyrimidin-5-yl)isoxazol-3-yl)aniline C₂₀H₁₈N₆O 358.40 Isoxazole-pyrimidine hybrid
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O 201.23 Pyridine backbone (vs. aniline)

Key Findings

The morpholinyl-ethyl chain in 4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline increases molecular weight by 110.16 g/mol compared to the parent compound, likely improving solubility due to the morpholine’s polar nature .

Heterocyclic Modifications The isoxazole-pyrimidine hybrid (N-(Pyridin-3-ylmethyl)-4-(5-(pyrimidin-5-yl)isoxazol-3-yl)aniline) introduces a rigid heterocyclic system, which may enhance binding affinity in kinase inhibitors but complicates synthetic accessibility .

Synthetic Accessibility

  • 2-Methoxy-3-(pyrimidin-5-yl)aniline and its methyl analog (4-Methyl-3-(pyrimidin-5-yl)aniline) are synthesized via nucleophilic aromatic substitution or cross-coupling reactions, as indicated by patent examples .
  • In contrast, the morpholinyl-ethyl derivative requires multi-step synthesis involving alkylation and amidation, as described in diabetes drug research .

Stability and Commercial Availability

  • 4-Methyl-3-(pyrimidin-5-yl)aniline is listed as discontinued, suggesting challenges in stability or scalability .
  • 2-Methoxy-3-(pyrimidin-5-yl)aniline remains commercially available, indicating robust synthetic protocols and demand in drug discovery pipelines .

Research Implications

  • Medicinal Chemistry : The pyrimidine-aniline scaffold is versatile for targeting enzymes like kinases or VAP-1 inhibitors, with substituents fine-tuning potency and selectivity .
  • Material Science : Methoxy and pyrimidine groups may enhance thermal stability in polymer precursors, though this requires further study.

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